molecular formula C9H12N2O2 B11722603 N'-hydroxy-2-methoxy-2-phenylethanimidamide

N'-hydroxy-2-methoxy-2-phenylethanimidamide

Cat. No.: B11722603
M. Wt: 180.20 g/mol
InChI Key: BKONUKQTPOFHOT-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methoxy-2-phenylethanimidamide is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phenyl group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methoxy-2-phenylethanimidamide typically involves the reaction of 2-methoxy-2-phenylethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of N’-hydroxy-2-methoxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxy-2-phenylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-methoxy-2-phenylethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-2-phenylethanimidamide

InChI

InChI=1S/C9H12N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h2-6,8,12H,1H3,(H2,10,11)

InChI Key

BKONUKQTPOFHOT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

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